4-(Dipropylcarbamoyl)phenylboronsäure

Übersicht

Beschreibung

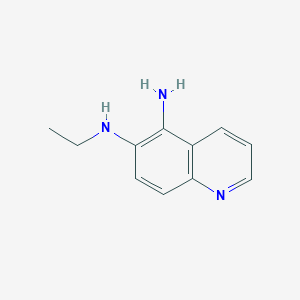

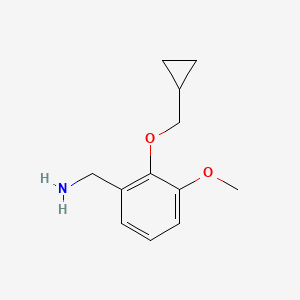

4-(Dipropylcarbamoyl)phenylboronic acid (4-DPCPBA) is an organic compound that is used in a variety of scientific research applications. It is a boronic acid derivative, which is a type of compound that has a boron atom covalently bonded to an oxygen atom. 4-DPCPBA is known for its ability to form stable complexes with carbohydrates, making it an attractive target for research in biochemistry and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Arzneimittel-Abgabesysteme

4-(Dipropylcarbamoyl)phenylboronsäure: wurde bei der Entwicklung von glukose-responsiven Polymer-Nanopartikeln eingesetzt . Diese Materialien werden besonders wegen ihres Potenzials in Insulin-Abgabesystemen untersucht, wobei der Phenylboronsäure-Rest auf Glukosekonzentrationen reagieren kann, was eine kontrollierte Freisetzung von Insulin ermöglicht. Dieses intelligente Abgabesystem ist vielversprechend für die Diabetes-Behandlung und bietet eine responsive Behandlungsoption, die sich an die schwankenden Glukosewerte des Patienten anpasst.

Diagnostische Anwendungen

Die Fähigkeit der Verbindung, reversible Komplexe mit Polyolen, einschließlich Zuckern, zu bilden, macht sie für diagnostische Anwendungen wertvoll . Sie wurde zur Entwicklung von Materialien eingesetzt, die selektiv an Sialinsäure binden können, einem Molekül, das in der Biologie und Medizin von Bedeutung ist. Diese Bindungsfähigkeit wird in der nichtinvasiven Zytologie und anderen diagnostischen Strategien genutzt, die auf Sialinsäure abzielen, um Krankheiten zu erkennen und zu überwachen.

Sensortechnologie

Phenylboronsäuren, darunter This compound, sind ein wesentlicher Bestandteil bei der Herstellung von Sensoren, insbesondere für die Detektion von Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen . Diese Sensoren finden Anwendung von der biologischen Markierung bis zur Umweltüberwachung und zeigen die Vielseitigkeit der Verbindung in verschiedenen Sensormodalitäten.

Trennungstechnologie

In der Trennungswissenschaft wurde diese Verbindung zur Synthese hochspezifischer, mit Phenylboronsäure funktionalisierter organischer Polymere eingesetzt . Diese Materialien zeigen eine hohe Affinität für cis-Diol-haltige Moleküle, wie z. B. Nukleoside und Brenzcatechine, was für die selektive Anreicherung und Trennung dieser Verbindungen in komplexen Gemischen entscheidend ist.

Proteinmanipulation

Die Borat-Affinität von This compound ermöglicht die selektive Interaktion mit Glykoproteinen, die in der Proteinmanipulation und -modifikation genutzt werden kann . Diese Eigenschaft ist in der biochemischen Forschung von Vorteil, wo eine spezifische Proteinzielsuche erforderlich ist, z. B. bei der Untersuchung von Proteinfunktionen und -interaktionen.

Therapeutische Anwendungen

Phenylboronsäure-Derivate, darunter This compound, haben therapeutische Anwendungen, da sie mit verschiedenen Kohlenhydraten interagieren können . Diese Interaktion wurde bei der Entwicklung von Therapeutika genutzt, insbesondere bei der gezielten Abgabe von Medikamenten an Krebszellen, indem Glykane auf der Zelloberfläche erkannt werden.

Wirkmechanismus

The pharmacokinetics of boronic acids can be influenced by several factors, including their physicochemical properties, formulation, route of administration, and the presence of transporters in the body. Like other drugs, they undergo absorption, distribution, metabolism, and excretion (ADME) processes in the body .

The action environment, including the pH, temperature, and presence of other molecules, can influence the stability and efficacy of boronic acids. For example, the pH can affect the equilibrium between the boronic acid and boronate forms, which can in turn influence their reactivity and binding to targets .

Biochemische Analyse

Biochemical Properties

4-(Dipropylcarbamoyl)phenylboronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of serine proteases and other enzymes that have active site serine residues. The compound interacts with enzymes such as chymotrypsin and trypsin, forming a covalent bond with the serine residue in the active site, thereby inhibiting the enzyme’s activity. Additionally, 4-(Dipropylcarbamoyl)phenylboronic acid can interact with proteins and other biomolecules that contain diol groups, further expanding its utility in biochemical research .

Cellular Effects

4-(Dipropylcarbamoyl)phenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting enzymes involved in signal transduction, leading to altered gene expression and cellular metabolism. For example, the inhibition of serine proteases by 4-(Dipropylcarbamoyl)phenylboronic acid can result in changes in the activation of downstream signaling molecules, ultimately affecting cell function. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 4-(Dipropylcarbamoyl)phenylboronic acid involves its ability to form covalent bonds with specific biomolecules. The compound binds to the active site of serine proteases, forming a covalent bond with the serine residue, which inhibits the enzyme’s activity. This inhibition can lead to changes in cellular processes that are regulated by these enzymes. Additionally, 4-(Dipropylcarbamoyl)phenylboronic acid can interact with other biomolecules, such as proteins and nucleic acids, through its boronic acid moiety, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Dipropylcarbamoyl)phenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and room temperature conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with target biomolecules .

Dosage Effects in Animal Models

The effects of 4-(Dipropylcarbamoyl)phenylboronic acid in animal models vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its beneficial effects, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

4-(Dipropylcarbamoyl)phenylboronic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can inhibit enzymes involved in key metabolic processes, leading to changes in metabolite levels and metabolic flux. For example, its inhibition of serine proteases can affect protein degradation pathways, resulting in altered levels of amino acids and other metabolites .

Transport and Distribution

Within cells and tissues, 4-(Dipropylcarbamoyl)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake into cells, where it can then interact with target biomolecules. Additionally, its distribution within tissues can be influenced by its binding to plasma proteins, which can affect its bioavailability and localization .

Subcellular Localization

The subcellular localization of 4-(Dipropylcarbamoyl)phenylboronic acid is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on target biomolecules. This localization is crucial for its activity, as it allows the compound to interact with biomolecules in specific cellular contexts .

Eigenschaften

IUPAC Name |

[4-(dipropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-3-9-15(10-4-2)13(16)11-5-7-12(8-6-11)14(17)18/h5-8,17-18H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGIJQOMEWJVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N(CCC)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657207 | |

| Record name | [4-(Dipropylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850568-32-0 | |

| Record name | [4-(Dipropylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N,N-Dipropylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)

![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)

![3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1452199.png)

![3-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1452204.png)

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1452208.png)